molecular formula C10H15N B1266807 N-sec-Butylaniline CAS No. 6068-69-5

N-sec-Butylaniline

Cat. No. B1266807
Key on ui cas rn: 6068-69-5
M. Wt: 149.23 g/mol
InChI Key: LAMTXWQPHWUMLX-UHFFFAOYSA-N
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Patent
US05865857

Procedure details

N-(1-methylpropyl)aniline was prepared from aniline and 2-bromobutane using the same method as in Example 2ii).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:9]([CH2:11][CH3:12])[CH3:10]>>[CH3:10][CH:9]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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